n-(4-Chlorophenyl)glycine
Overview
Description
N-(4-Chlorophenyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine moiety substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
N-(4-Chlorophenyl)glycine is an antimalarial drug that has been shown to have significant antimalarial activity in a number of human cell lines . It is believed to work by blocking the electron transport chain .
Mode of Action
The mode of action of this compound involves its interaction with the electron transport chain. By blocking this chain, this compound leads to the production of reactive oxygen species and the disruption of mitochondrial membrane potential .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the electron transport chain. The disruption of this chain can lead to a cascade of downstream effects, including the production of reactive oxygen species and the disruption of mitochondrial membrane potential .
Pharmacokinetics
It is known that the drug has an activation energy (ea) of 92 kcal/mol and a reaction solvation energy (s0) of -147 kcal/mol . This compound also reacts with hydroxide solution and chloride to produce inorganic acid as a byproduct .
Result of Action
The result of the action of this compound is the disruption of the electron transport chain, leading to the production of reactive oxygen species and the disruption of mitochondrial membrane potential . This disruption can lead to cell death, which is why this compound is effective as an antimalarial drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Chlorophenyl)glycine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization.
Industrial Production Methods: In an industrial setting, this compound can be produced via a multi-step process. The initial step involves the chlorination of benzene to produce 4-chlorobenzene. This intermediate is then subjected to nitration, reduction, and subsequent reaction with glycine under controlled conditions to yield the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: 4-chlorobenzoic acid.
Reduction: 4-chlorophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
N-(4-Chlorophenyl)glycine can be compared with other similar compounds such as:
N-(4-Bromophenyl)glycine: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
N-(4-Methylphenyl)glycine:
N-(4-Nitrophenyl)glycine: The presence of a nitro group can significantly alter the compound’s reactivity and biological effects.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential biological activities that differ from its analogs.
Properties
IUPAC Name |
2-(4-chloroanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALJUXKWWBNEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282445 | |
Record name | N-(4-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-90-7 | |
Record name | 5465-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why did the Strecker synthesis fail to produce α-(4-pyridyl)-N-(4-chlorophenyl)glycine?
A1: The Strecker synthesis, while versatile for many amino acids, faltered in this specific case. Research [] indicates that the presence of the electron-withdrawing 4-pyridyl group hindered the reaction. Instead of the desired amino acid, the reaction yielded 4-pyridinecarboxanilide. This suggests that the Strecker synthesis might not be suitable for amino acids with strong electron-withdrawing substituents.
Q2: How does the structure of N-phenylglycine analogues affect their performance in dentin bonding?
A2: The study [] investigated N-(4-chlorophenyl)-glycine (NCPG), N-methyl-N-(4-chlorophenyl)-glycine (NMNCPG), and N-(3,4-dichlorophenyl)-glycine (NDCPG) in a dentin-bonding protocol. The results showed that electron-withdrawing chlorine substituents on the aromatic ring influenced both the bonding strength and the effective concentration range of these compounds. Specifically, NMNCPG, with a methyl group also attached to the nitrogen, showed superior bonding strength compared to NCPG and NDCPG. This highlights the impact of even subtle structural modifications on the material properties and potential applications of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.